molecular formula C20H18N2O6 B327031 methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B327031
M. Wt: 382.4 g/mol
InChI Key: ZEIGMPJYHXFANB-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(3,5-dioxo-1-pyrazolidinyl)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve the use of advanced techniques such as multicomponent reactions, click chemistry, and green chemistry approaches to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 4-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C20H18N2O6/c1-26-16-9-4-12(11-17(16)27-2)10-15-18(23)21-22(19(15)24)14-7-5-13(6-8-14)20(25)28-3/h4-11H,1-3H3,(H,21,23)/b15-10-

InChI Key

ZEIGMPJYHXFANB-GDNBJRDFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OC

Origin of Product

United States

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